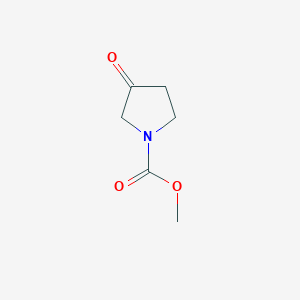

![molecular formula C8H8N2S B1353876 6-Methylthieno[2,3-b]pyridin-4-amine CAS No. 73227-70-0](/img/structure/B1353876.png)

6-Methylthieno[2,3-b]pyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

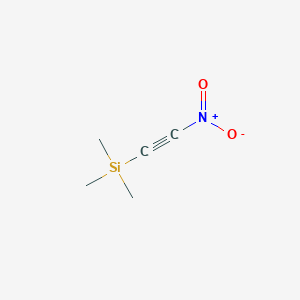

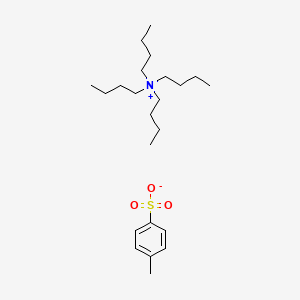

6-Methylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Molecular Structure Analysis

The molecular weight of 6-Methylthieno[2,3-b]pyridin-4-amine is 164.23 . Its molecular formula is C8H8N2S .Chemical Reactions Analysis

6-Halo-2-pyridones have been found to catalyze ester aminolysis, where not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate .Physical And Chemical Properties Analysis

6-Methylthieno[2,3-b]pyridin-4-amine has a density of 1.3±0.1 g/cm3 . Its boiling point is 339.4±37.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Novel Pyrido and Thieno Derivatives : The compound has been used in the synthesis of various novel pyrido and thieno derivatives, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These derivatives have potential applications in various fields of chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005).

Elaboration of Substituents : Research has been conducted on the elaboration of substituents at the 6-position of thieno[2,3-b]pyridine, leading to the creation of derivatives with varying chemical properties (Klemm & Muchiri, 1983).

Building Blocks for Further Chemical Reactions

Versatile Building Blocks : The compound serves as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, which have numerous applications in medicinal and materials chemistry (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Intramolecular Cyclisation : It has been used in the intramolecular cyclisation to produce compounds like dihydrothieno[3,2-c]pyridines and dihydrothieno[2,3-c]pyridines, which have applications in the development of new molecular structures (Davies et al., 1976).

Antioxidant Activity

- Potential Antioxidant Agents : Derivatives of 6-Methylthieno[2,3-b]pyridin-4-amine have been synthesized and evaluated for their antioxidant activity, showcasing the compound's potential in pharmacological applications (Kawale, Vartale, & Kalyankar, 2017).

Catalysis and Polymerization

Phosphine-Catalyzed Annulation : The compound has been utilized in phosphine-catalyzed annulation reactions, forming tetrahydropyridines with potential applications in organic synthesis and materials science (Zhu, Lan, & Kwon, 2003).

Copolymerization Catalyst : It's also been used in the development of catalysts for copolymerization of cyclohexene oxide and carbon dioxide, contributing to the field of polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

6-methylthieno[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBYBUBMBIXYGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CSC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylthieno[2,3-b]pyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)